molecular formula C15H11F3O4 B6411421 3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261968-94-8

3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411421
CAS No.: 1261968-94-8
M. Wt: 312.24 g/mol
InChI Key: SDCWJJOAIPTKQX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzoic acid and 4-methoxy-3-trifluoromethylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.

    Reaction Steps: The reaction proceeds through a series of steps, including methylation, trifluoromethylation, and hydrolysis, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-Methoxy-3-trifluoromethylbenzoic acid:

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Has a different substitution pattern, leading to variations in its chemical behavior and uses.

Uniqueness

3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-22-13-5-3-8(6-11(13)15(16,17)18)10-4-2-9(14(20)21)7-12(10)19/h2-7,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWJJOAIPTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692155
Record name 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-94-8
Record name 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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